REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][C:14]2[CH:21]=CC=C[C:15]=2[CH:16]=O)=[CH:9][C:8]=1[C:22]([F:25])([F:24])[F:23]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[CH:4]([C:3]1[CH:2]=[CH:21][C:14]([O:13][C:10]2[CH:11]=[CH:12][C:7]([Cl:6])=[C:8]([C:22]([F:24])([F:23])[F:25])[CH:9]=2)=[CH:15][CH:16]=1)=[CH2:5] |f:2.3|
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Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
{[4-chloro-3-(trifluoromethyl)phenyl]oxy}benzaldehyde
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Quantity
|
4.07 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)OC1=C(C=O)C=CC=C1)C(F)(F)F
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
5.56 g
|
Type
|
catalyst
|
Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
stirred for 15 min at 0° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was warmed to rt
|
Type
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STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched by sat. NH4Cl
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in ethyl acetate (100 mL)
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Type
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WASH
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Details
|
washed with water, and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification via ISCO
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C=C1)OC1=CC(=C(C=C1)Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |